

Application Notes: Reactivating Latent HIV-1 with Bromosporine

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Introduction

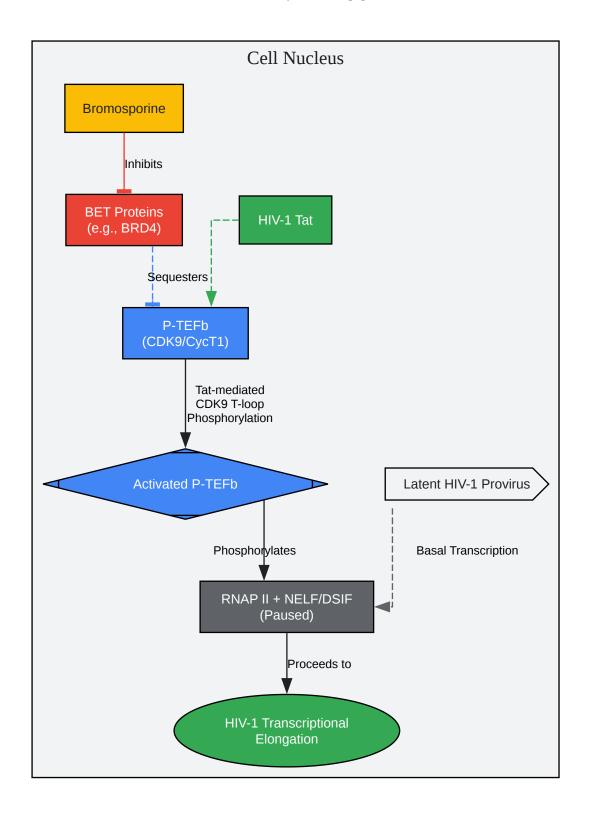
The persistence of latent HIV-1 reservoirs, primarily in resting CD4+ T cells, is the main obstacle to a cure for Acquired Immune Deficiency Syndrome (AIDS). Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to eradicate this reservoir by first reactivating the latent provirus ("shock") with Latency-Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects ("kill"). **Bromosporine**, a novel pan-inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, has emerged as a potent LRA.[1][2][3] These application notes provide a detailed methodology for using **Bromosporine** to reactivate latent HIV-1 in both in vitro and ex vivo models.

Mechanism of Action

Bromosporine functions by inhibiting BET proteins, such as BRD2 and BRD4, which are known to be endogenous negative regulators of HIV-1 transcription.[1][4] In latently infected cells, BRD4 competes with the viral trans-activator of transcription (Tat) protein for binding to the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1] By binding to and inhibiting BRD4, **Bromosporine** prevents this competition, increasing the available cellular pool of P-TEFb for Tat.[1] This leads to the phosphorylation of the T-loop of CDK9, which enzymatically activates the kinase.[1][2] The activated Tat/P-TEFb complex then hyperphosphorylates the C-terminal



domain of RNA Polymerase II and negative elongation factors, leading to robust transcriptional elongation and reactivation of the latent HIV-1 provirus.[1]



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Caption: Signaling pathway of **Bromosporine**-mediated HIV-1 reactivation.

Experimental Protocols & Data Protocol 1: In Vitro Reactivation of Latent HIV-1 in Jurkat T-Cell Models

This protocol describes the reactivation of latent HIV-1 in the J-Lat C11 and A10.6 cell lines, which contain an integrated, latent HIV-1 provirus with a Green Fluorescent Protein (GFP) reporter gene. Reactivation is quantified by measuring GFP expression via flow cytometry.[1]

A. Experimental Workflow

Caption: Workflow for in vitro HIV-1 reactivation assay.

B. Materials

- J-Lat C11 or A10.6 cells
- RPMI-1640 medium with 10% FBS
- Bromosporine (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

C. Procedure

- Seed J-Lat cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.
- Treat the cells with the desired concentrations of **Bromosporine** (e.g., 0.1, 0.5, 1.0, 2.5 μ M). Include a DMSO-treated well as a negative control.
- Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).



- After incubation, transfer the cells to flow cytometry tubes.
- Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 300-500 μL of PBS for analysis.
- Acquire at least 10,000 events per sample on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of GFP-positive cells.

D. Representative Data

Table 1: Dose-Dependent Reactivation of HIV-1 in C11 Cells by Bromosporine

| Bromosporine Conc. (μM) | % GFP-Positive Cells (at 72h) | |
|-------------------------|-------------------------------|--|
| 0 (DMSO) | ~1% | |
| 0.1 | 6.88% | |
| 2.5 | 87.7% | |

Data summarized from Pan, H. et al., 2017.[1][5]

Table 2: Time-Dependent Reactivation in C11 Cells with 2.5 μM Bromosporine

| Incubation Time (h) | % GFP-Positive Cells | |
|---------------------|----------------------|--|
| 0 | ~1% | |
| 24 | Increased | |
| 48 | Further Increased | |
| 72 | 85.6% | |

Data shows a clear increase over time as described in Pan, H. et al., 2017.[1][5]





Protocol 2: Synergistic Reactivation with Other Latency-Reversing Agents

This protocol evaluates the synergistic effect of **Bromosporine** when combined with other LRAs, such as the PKC agonist Prostratin or the cytokine TNF- α .

A. Procedure

- Follow the procedure for the in vitro reactivation assay (Protocol 1).
- Treat C11 cells with a low dose of Bromosporine (e.g., 0.25 μM) alone, another LRA alone (e.g., 0.2 μ M Prostratin or 10 ng/ μ L TNF- α), or a combination of both.
- Incubate for 72 hours and analyze GFP expression by flow cytometry.
- Synergy can be calculated using models such as the Bliss independence model.[1]

B. Representative Data

Table 3: Synergistic Reactivation in C11 Cells (72h)

| Treatment | Predicted % GFP+ | Observed % GFP+ | Synergy |
|--|------------------|-----------------|---------|
| Bromosporine (0.25 μM) + Prostratin (0.2 μM) | 21.3% | 76.5% | Yes |
| Bromosporine (0.25 μ M) + TNF- α (10 μ m) | 2.87% | 14.6% | Yes |

Data summarized from Pan, H. et al., 2017.[1]

Protocol 3: Ex Vivo Reactivation of Latent HIV-1 from **Primary CD4+ T Cells**

This protocol details the method for reactivating latent HIV-1 in resting CD4+ T cells isolated from ART-suppressed individuals. Reactivation is measured by quantifying intracellular HIV-1



mRNA.

A. Experimental Workflow

Caption: Workflow for ex vivo HIV-1 reactivation assay.

B. Materials

- Peripheral blood from HIV-1 infected individuals on suppressive ART
- Ficoll-Paque for PBMC isolation
- Resting CD4+ T cell isolation kit (negative selection)
- RPMI-1640 medium with 10% FBS
- **Bromosporine** (2.5 μM) and/or SAHA (500 nM)
- RNA extraction kit
- · cDNA synthesis kit
- Real-time PCR system and reagents
- Primers/probe for HIV-1 3' poly A region[1]

C. Procedure

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
- Purify resting CD4+ T cells from PBMCs using a negative selection kit.
- Culture the purified cells in RPMI-1640 medium.
- Treat the cells with 2.5 μM Bromosporine, 500 nM SAHA (as a positive control), or DMSO (as a negative control).
- Incubate for 18 hours at 37°C in a 5% CO2 incubator.



- Harvest the cells and extract total intracellular RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform real-time PCR using primers and a probe specific for the HIV-1 3' poly A region to measure HIV-1 mRNA levels.
- Normalize the results to a housekeeping gene and present the data as fold induction relative to the DMSO control.

D. Representative Data

Table 4: Ex Vivo HIV-1 Reactivation in Resting CD4+ T Cells

| Patient Donor | Treatment (18h) | Fold Induction of HIV-1 mRNA (vs. DMSO) |
|---------------|---------------------|--|
| Donor 1 | 2.5 µM Bromosporine | > 2-fold |
| Donor 2 | 2.5 μM Bromosporine | > 2-fold |
| Donor 3 | 2.5 μM Bromosporine | < 2-fold |
| Donor 1 | 500 nM SAHA | > 2-fold |
| Donor 2 | 500 nM SAHA | < 2-fold |
| Donor 3 | 500 nM SAHA | < 2-fold |

Results show **Bromosporine** induced a >2-fold increase in HIV-1 transcription in two of the three donors, outperforming SAHA in this study.[1]

Summary

Bromosporine is a potent LRA that effectively reactivates latent HIV-1 in both cell line models and primary cells from patients.[1][2][3] It demonstrates a strong dose- and time-dependent effect and acts synergistically with other LRAs like prostratin and TNF- α .[1] Crucially, it achieves this reactivation without causing global T-cell activation, a desirable characteristic for



an LRA.[1] The provided protocols offer a robust framework for researchers to investigate the effects of **Bromosporine** on HIV-1 latency.

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